molecular formula C6H7BrN6 B13090986 azanium;5-bromo-2-(1,2,3-triaza-4-azanidacyclopenta-2,5-dien-5-yl)pyridine

azanium;5-bromo-2-(1,2,3-triaza-4-azanidacyclopenta-2,5-dien-5-yl)pyridine

Cat. No.: B13090986
M. Wt: 243.06 g/mol
InChI Key: WERIWFWUTUCJQW-UHFFFAOYSA-O
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Description

Azanium;5-bromo-2-(1,2,3-triaza-4-azanidacyclopenta-2,5-dien-5-yl)pyridine is a complex organic compound featuring a pyridine ring substituted with a bromo group and a triazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of azanium;5-bromo-2-(1,2,3-triaza-4-azanidacyclopenta-2,5-dien-5-yl)pyridine typically involves a multi-step processThis reaction is highly efficient and regioselective, forming the triazole ring in a single step . The reaction conditions usually involve the use of copper(I) salts, such as copper(I) bromide, in the presence of a suitable ligand and a base, under mild conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the process. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Azanium;5-bromo-2-(1,2,3-triaza-4-azanidacyclopenta-2,5-dien-5-yl)pyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Amines, thiols, in the presence of a base like triethylamine.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole N-oxides, while substitution reactions can produce various substituted pyridine derivatives.

Mechanism of Action

The mechanism of action of azanium;5-bromo-2-(1,2,3-triaza-4-azanidacyclopenta-2,5-dien-5-yl)pyridine involves its interaction with molecular targets such as enzymes and receptors. The triazole moiety can form coordination bonds with metal ions, influencing the activity of metalloenzymes. Additionally, the compound can interact with nucleic acids and proteins, affecting their function and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Azanium;5-bromo-2-(1,2,3-triaza-4-azanidacyclopenta-2,5-dien-5-yl)pyridine is unique due to its specific substitution pattern and the presence of both a bromo group and a triazole moiety. This combination imparts distinct chemical reactivity and potential for diverse applications in various fields.

Properties

Molecular Formula

C6H7BrN6

Molecular Weight

243.06 g/mol

IUPAC Name

azanium;5-bromo-2-(1,2,3-triaza-4-azanidacyclopenta-2,5-dien-5-yl)pyridine

InChI

InChI=1S/C6H3BrN5.H3N/c7-4-1-2-5(8-3-4)6-9-11-12-10-6;/h1-3H;1H3/q-1;/p+1

InChI Key

WERIWFWUTUCJQW-UHFFFAOYSA-O

Canonical SMILES

C1=CC(=NC=C1Br)C2=NN=N[N-]2.[NH4+]

Origin of Product

United States

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